molecular formula C8H8N2O3 B1598690 4-(Methylamino)-3-nitrobenzaldehyde CAS No. 42564-41-0

4-(Methylamino)-3-nitrobenzaldehyde

Cat. No.: B1598690
CAS No.: 42564-41-0
M. Wt: 180.16 g/mol
InChI Key: PUJBBHWWDARUJE-UHFFFAOYSA-N
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Description

4-(Methylamino)-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H8N2O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methylamino group at the 4-position and a nitro group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-3-nitrobenzaldehyde typically involves the nitration of 4-(methylamino)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity. The process may also include steps for the purification of the final product, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-3-nitrobenzaldehyde can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in alkaline medium, chromium trioxide in acetic acid.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base or acid catalyst.

Major Products Formed

    Reduction: 4-(Methylamino)-3-aminobenzaldehyde.

    Oxidation: 4-(Methylamino)-3-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methylamino)-3-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Methylamino)-3-nitrobenzaldehyde depends on its specific application

    Aldehyde Group: Can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity.

    Nitro Group: Can undergo reduction to form reactive intermediates that may interact with cellular components.

    Methylamino Group: Can participate in hydrogen bonding and electrostatic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical transformations.

    3-Nitrobenzaldehyde: Lacks the methylamino group, affecting its solubility and reactivity.

    4-(Dimethylamino)-3-nitrobenzaldehyde: Contains an additional methyl group on the amino nitrogen, which can influence its steric and electronic properties.

Uniqueness

4-(Methylamino)-3-nitrobenzaldehyde is unique due to the presence of both the methylamino and nitro groups on the benzene ring. This combination of functional groups imparts distinct reactivity and makes the compound valuable for specific synthetic and research applications.

Properties

IUPAC Name

4-(methylamino)-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-9-7-3-2-6(5-11)4-8(7)10(12)13/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJBBHWWDARUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397374
Record name 4-(methylamino)-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42564-41-0
Record name 4-(methylamino)-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42564-41-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Chloro-3-nitro-benzaldehyde is reacted with methylamine to yield 4-(methylamino)-3-nitrobenzaldehyde (8) which is then reduced by NaBH4 to N-methyl-4-hydroxymethyl-2-nitroaniline (9). Reaction of SOCl2 with 8 will give N-methyl-4-chloromethyl-2-nitroaniline (10). Structures of 8, 9 and 10 may be characterized by 1H NMR and elemental analysis. 10 is used as an electrophile to react with sodium CD alkoxide (11) to yield 2-O-(4-methylamino-3-nitro) benzyl-β-CD (12). The addition of 10 to 11 is a novel method for mono-functionalizing the 2-position of CD's (Rong, P., and D'Souza, V. T., Tetrahedron Lett., 31:4275 (1990)). 12 is hydrogenated by agents such as H2 /Pd, H2 /Pt, H2 /Ni, Sn/HCl, Fe/HCl and Zn/HCl, and then condensed with alloxan monohydrate to yield 2-flavo-CD (13). Compounds 11 and 12 can be characterized by 1H and 13C NRM. 2-Flavo-α-CD, β-CD and γ-CD may be synthesized by the same method. ##STR12##
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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